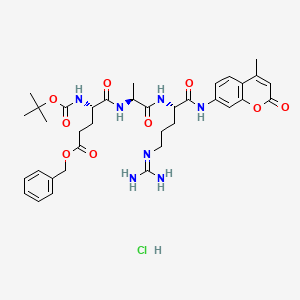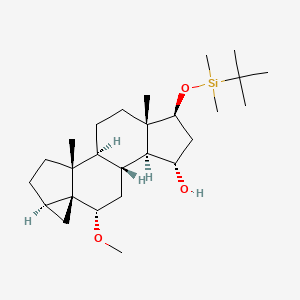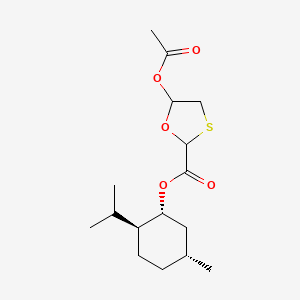
N-tert-Butoxycarbonyl (5R)-Acivicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl (5R)-Acivicin is a derivative of acivicin, a natural product isolated from the bacterium Streptomyces sviceus. Acivicin is known for its potential as an antitumor and antibiotic agent. The addition of the N-tert-butoxycarbonyl group enhances the compound’s stability and solubility, making it more suitable for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl (5R)-Acivicin typically involves the protection of the amino group of acivicin with the tert-butoxycarbonyl (Boc) group. This is achieved by reacting acivicin with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is carried out at room temperature, and the product is purified by standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl (5R)-Acivicin undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Reagents such as trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for deprotection reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product formed is acivicin, with the Boc group removed.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of acivicin.
Scientific Research Applications
N-tert-Butoxycarbonyl (5R)-Acivicin has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl (5R)-Acivicin involves the inhibition of enzymes that utilize glutamine as a substrate. The compound binds to the active site of these enzymes, preventing the conversion of glutamine to glutamate. This inhibition disrupts cellular processes that rely on glutamine metabolism, leading to the antitumor and antibiotic effects observed .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-L-valinol
- N-tert-Butoxycarbonyl-2-bromoaniline
- N-tert-Butoxycarbonyl-D-prolinal
Uniqueness
N-tert-Butoxycarbonyl (5R)-Acivicin is unique due to its specific structure and biological activity. While other Boc-protected compounds are used primarily for synthetic purposes, this compound has significant potential in medical and biological research due to its enzyme inhibitory properties and therapeutic potential .
Properties
CAS No. |
1356931-87-7 |
|---|---|
Molecular Formula |
C₁₀H₁₅ClN₂O₅ |
Molecular Weight |
278.69 |
Synonyms |
(αS,5R)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4,5-dihydro-5-isoxazoleacetic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)





